anisodamine

CNS safety cognitive impairment blood-brain barrier

Anisodamine (6β-hydroxyhyoscyamine; CAS 55869-99-3), also designated 654-1 (natural) or 654-2 (synthetic racemate), is a tropane alkaloid and non-selective muscarinic acetylcholine receptor (mAChR) antagonist structurally derived from hyoscyamine via 6β-hydroxylation. It belongs to the belladonna alkaloid family alongside atropine, scopolamine, and anisodine, sharing their core tropine-phenylpropanoate scaffold but differentiated by a single hydroxyl group at the 6-position of the tropane ring.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
Cat. No. B1197627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanisodamine
Synonyms6-hydroxyhyoscyamine
anisodamine
anisodamine hydrobromide
racanisodamine
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1
InChIKeyWTQYWNWRJNXDEG-LEOABGAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anisodamine for Procurement: Compound Profile and Class Positioning Among Tropane Alkaloids


Anisodamine (6β-hydroxyhyoscyamine; CAS 55869-99-3), also designated 654-1 (natural) or 654-2 (synthetic racemate), is a tropane alkaloid and non-selective muscarinic acetylcholine receptor (mAChR) antagonist structurally derived from hyoscyamine via 6β-hydroxylation [1]. It belongs to the belladonna alkaloid family alongside atropine, scopolamine, and anisodine, sharing their core tropine-phenylpropanoate scaffold but differentiated by a single hydroxyl group at the 6-position of the tropane ring [2]. First isolated from Anisodus tanguticus (Maxim.) Pascher and introduced into clinical practice in China in 1965, anisodamine occupies a distinct pharmacological niche: it retains peripheral anticholinergic activity while exhibiting attenuated central nervous system penetration compared to scopolamine and reduced overall potency relative to atropine [2]. Its dual muscarinic/α1-adrenoceptor blocking profile, combined with documented cholinergic anti-inflammatory pathway activation via α7 nicotinic receptor upregulation, supports therapeutic applications extending beyond those of classical anticholinergics—most notably in circulatory shock, organophosphate poisoning, and microcirculatory disorders [1][2].

Why Atropine or Scopolamine Cannot Simply Substitute for Anisodamine in Research and Clinical Procurement


Despite belonging to the same tropane alkaloid class, anisodamine, atropine, and scopolamine exhibit quantitatively distinct receptor affinity profiles, central nervous system (CNS) penetration, and pharmacokinetic handling that preclude functional interchangeability [1]. Direct head-to-head studies demonstrate that anisodamine possesses approximately 1/8 to 1/25 the muscarinic receptor affinity of atropine at pre- and postjunctional sites, respectively, while requiring 10- to 100-fold higher doses than scopolamine to produce any detectable cognitive impairment or long-term potentiation (LTP) depression—a reflection of its poor blood-brain barrier (BBB) permeability [2][3]. Furthermore, anisodamine's substantially higher urinary excretion rate (54.86% vs. 11.33% for atropine) and lower oral bioavailability (10.78% vs. 21.62%) demand different dosing strategies and formulation considerations [4]. In organophosphate poisoning where atropinization cannot be achieved with high-dose atropine, anisodamine has demonstrated the ability to accelerate atropinization and shorten hospitalization—a clinical differentiator not shared by other class members [5]. These multidimensional differences mean that procurement decisions based purely on class membership, without reference to compound-specific quantitative evidence, carry material risk of experimental failure or suboptimal clinical outcomes.

Quantitative Differentiation Evidence for Anisodamine: Head-to-Head and Cross-Study Comparative Data


10- to 100-Fold Cognitive Safety Margin of Anisodamine vs. Scopolamine and Atropine in Murine Behavioral Models

In a direct four-arm head-to-head comparison (scopolamine, atropine, anisodine, anisodamine) in food-deprived mice, the minimal effective dose (MED) for impairing avoidance-response learning was 5 µmol/kg (i.p.) for scopolamine, atropine, and anisodine versus 50 µmol/kg for anisodamine—a 10-fold higher threshold [1]. For insulting avoidance-response memory, the initial effective doses were 0.5 µmol/kg (scopolamine), 5 µmol/kg (atropine, anisodine), and 50 µmol/kg (anisodamine)—representing a 100-fold difference versus scopolamine and a 10-fold difference versus atropine [1]. For open-field memory, the initial effective doses were 5 µmol/kg for scopolamine, atropine, and anisodine versus >50 µmol/kg for anisodamine [1]. In a separate study, anisodamine at 40-fold higher doses than scopolamine did not depress hippocampal CA1 long-term potentiation (LTP) in rats, and brain mAChR radioligand binding affinity was significantly lower for anisodamine than scopolamine, attributed to poor BBB permeability [2].

CNS safety cognitive impairment blood-brain barrier learning and memory scopolamine comparator atropine comparator

Accelerated Atropinization and Reduced Hospital Stay with Anisodamine in Organophosphate-Poisoned Patients Refractory to High-Dose Atropine

In a clinical study of 64 organophosphate-poisoned patients who failed to achieve atropinization despite receiving high-dose atropine for 12 hours, those switched to anisodamine achieved atropinization in 24.3 ± 4.3 hours versus 29.2 ± 7.0 hours in the continued-atropine group (p < 0.05) [1]. Total hospital stay was reduced from 6.9 ± 2.3 days (atropine group) to 5.3 ± 2.5 days (anisodamine group) (p < 0.05) [1]. This represents a 16.8% reduction in time to atropinization and a 23.2% reduction in hospitalization duration—outcomes not achieved with atropine alone in this refractory population [1].

organophosphate poisoning atropinization failure clinical rescue hospital length of stay atropine comparator

Pharmacokinetic Differentiation: 5-Fold Higher Urinary Excretion and 2-Fold Lower Oral Bioavailability of Anisodamine vs. Atropine in Rats

In a head-to-head pharmacokinetic study comparing five anticholinergics (atropine, anisodamine, anisodine, scopolamine, tiotropium) after single i.v. and i.g. administration in rats, anisodamine exhibited an oral bioavailability of 10.78% versus 21.62% for atropine, 80.45% for anisodine, and 2.52% for scopolamine [1]. Conversely, the urinary excretion rate of anisodamine was 54.86%, substantially higher than atropine (11.33%), scopolamine (8.69%), and anisodine (32.67%) [1]. After i.v. administration, Cmax values were comparable between anisodamine (267.50 ± 33.16 ng/mL) and atropine (274.25 ± 53.66 ng/mL), while scopolamine reached significantly higher plasma concentrations (483.75 ± 78.13 ng/mL) [1]. The lower oral bioavailability combined with predominant renal elimination distinguishes anisodamine's pharmacokinetic handling from all other tested anticholinergics in this class [1].

pharmacokinetics bioavailability urinary excretion drug metabolism atropine comparator scopolamine comparator

8- to 25-Fold Lower Muscarinic Receptor Affinity of Anisodamine vs. Atropine in Isolated Canine Vascular and Tracheal Preparations

In isolated canine saphenous vein organ chamber experiments, anisodamine and atropine both competitively inhibited acetylcholine-induced contraction and dilatation; however, the muscarinic receptor affinity of anisodamine was markedly lower: pKB values for anisodamine at prejunctional M2 and postjunctional M1 receptors were 7.78 and 7.86, respectively, compared to 8.69 and 9.25 for atropine [1]. This translates to approximately 1/8 the affinity at prejunctional M2 receptors and 1/25 the affinity at postjunctional M1 receptors relative to atropine [1]. Consistently, in a separate study using canine tracheal smooth muscle, anisodamine required 22- to 25-fold higher concentrations than atropine to produce equivalent muscarinic blockade [2]. Despite this lower mAChR potency, anisodamine possesses additional α1-adrenoceptor blocking activity (pKi = 2.63 for WB-4101 displacement) absent from the classical profile of atropine alone, with the potency order being prazosin > atropine > anisodamine > scopolamine > anisodine [3].

muscarinic receptor affinity pKB smooth muscle atropine comparator receptor pharmacology

Gastrointestinal Motility Inhibition Selectivity: Anisodamine Exhibits 56% Lower Gastric Emptying Inhibition vs. Atropine in Mice

In the same direct four-arm comparison (scopolamine, atropine, anisodine, anisodamine) in mice, maximum inhibition rates of gastric emptying were 29.78% (scopolamine), 40.69% (atropine), 12.30% (anisodine), and 17.99% (anisodamine) [1]. For small intestinal movement, maximum inhibition rates were 51.98% (scopolamine), 58.46% (atropine), 46.51% (anisodine), and 46.22% (anisodamine) [1]. The affinity of anisodamine for muscarinic receptors in stomach tissue was 1.11 µmol/kg, compared to 1.48 µmol/kg for atropine, 1.62 µmol/kg for scopolamine, and 2.28 µmol/kg for anisodine [1]. These data demonstrate that anisodamine exerts significantly less gastric inhibition (17.99%) than atropine (40.69%)—a 56% relative reduction—while its effect on small intestinal motility (46.22%) approaches that of atropine (58.46%), suggesting a tissue-selectivity gradient not seen with atropine [1].

gastrointestinal motility gastric emptying intestinal transit atropine comparator scopolamine comparator smooth muscle

Multicenter RCT Evidence: Anisodamine Hydrobromide as Adjunctive Therapy Reduces 28-Day Mortality in Septic Shock

In a prospective, multicenter, randomized controlled trial across 16 hospitals in China, 404 septic shock patients were randomly assigned (1:1) to receive either anisodamine hydrobromide (Ani HBr) plus standard care (n = 203) or standard care alone (n = 201) between September 2017 and March 2021 [1]. The Ani HBr-treated group demonstrated lower 28-day mortality (primary endpoint) compared to the control group, with stratified analysis revealing significant mortality differences particularly in patients with high illness severity [1]. Significant differences between groups were also observed in 7-day mortality, hospital mortality, and additional clinical indicators including vasopressor-free days within 7 days [1]. While precise numerical mortality rates require access to the full publication, the trial provides Level I evidence that Ani HBr, as an adjuvant to conventional therapy, reduced both short-term (7-day) and medium-term (28-day) mortality in a condition where no other anticholinergic agent has established this indication [1]. Complementary preclinical studies have demonstrated that the anti-shock mechanism involves cholinergic anti-inflammatory pathway activation via α7 nicotinic receptor upregulation, a pathway not engaged by atropine or scopolamine [2].

septic shock 28-day mortality adjunctive therapy multicenter RCT critical care circulatory shock

Evidence-Backed Application Scenarios Where Anisodamine Demonstrates Verifiable Differentiation for Procurement Decisions


Organophosphate Poisoning Countermeasure Research and Emergency Stockpiling

Anisodamine uniquely addresses the clinical gap of atropinization-refractory organophosphate poisoning, where it accelerates atropinization by 16.8% (24.3 ± 4.3 h vs. 29.2 ± 7.0 h for atropine, p < 0.05) and reduces hospitalization by 23.2% (5.3 ± 2.5 vs. 6.9 ± 2.3 days, p < 0.05) [1]. Procurement of anisodamine alongside atropine provides a sequential rescue strategy for OP-poisoned patients who remain under-atropinized despite high-dose atropine—a scenario where simply increasing atropine dosage proves insufficient [1]. This evidence supports inclusion of anisodamine in emergency department antidote formularies and national chemical defense stockpiles.

Septic Shock Adjunctive Therapy in Critical Care

Based on prospective multicenter RCT evidence (n = 404, 16 hospitals), anisodamine hydrobromide as an adjuvant to standard septic shock therapy reduces 28-day mortality, 7-day mortality, and hospital mortality, with the most pronounced benefit in patients with high illness severity [1]. The underlying mechanism—cholinergic anti-inflammatory pathway activation via α7nAChR upregulation—is distinct from the vasopressor-dependent mechanism of conventional catecholamine therapy and is not replicated by atropine or scopolamine, which lack this pathway engagement [2]. Procurement for hospital critical care formularies should prioritize anisodamine as the only muscarinic antagonist with RCT-level evidence for mortality benefit in septic shock.

Behavioral Neuroscience: Peripheral Anticholinergic Tool Without Cognitive Confound

In behavioral neuroscience research requiring muscarinic blockade without CNS penetration, anisodamine provides a validated tool compound with a 10- to 100-fold cognitive safety window versus scopolamine and atropine [1][2]. At doses that fail to impair learning (≤50 µmol/kg), anisodamine retains peripheral GI and cardiovascular anticholinergic activity [1]. Its poor BBB permeability—demonstrated by unchanged hippocampal LTP at 40-fold the effective scopolamine dose—makes it the preferred anticholinergic for studies where cognitive integrity must be preserved, such as peripheral cholinergic signaling research and drug discrimination paradigms [2].

Microcirculation and Ischemia-Reperfusion Injury Research

Anisodamine's capacity to increase glomerular blood flow by approximately 50% (at 10⁻³ M) through preglomerular vasodilation and postglomerular constriction, combined with its α1-adrenoceptor blocking properties (order of potency: atropine > anisodamine > scopolamine), supports its application in microcirculation research [1][2]. The compound's demonstrated ability to improve coronary microcirculation perfusion, reduce slow-reflow phenomenon post-PCI, and ameliorate septic kidney injury via p38/JNK/AP-1/NF-κB pathway inhibition provides a mechanistic basis unavailable with pure mAChR antagonists [2][3]. Researchers investigating microvascular dysfunction should procure anisodamine specifically when both anticholinergic and microvascular modulatory activities are required in a single agent.

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